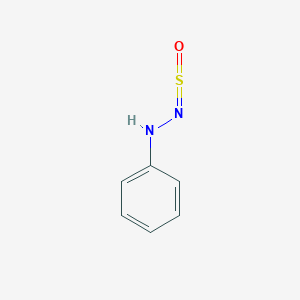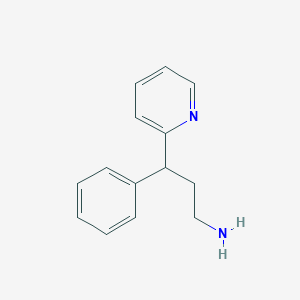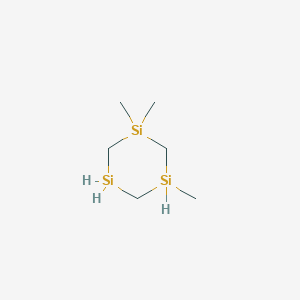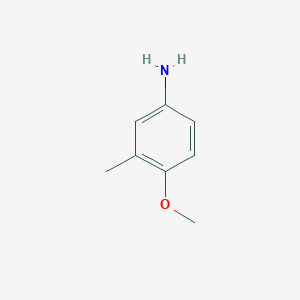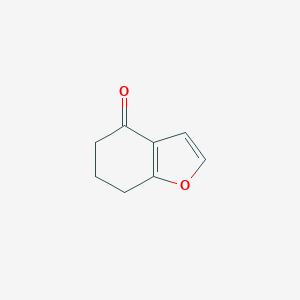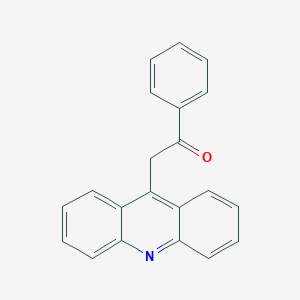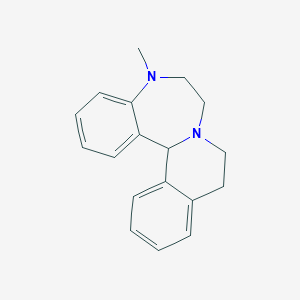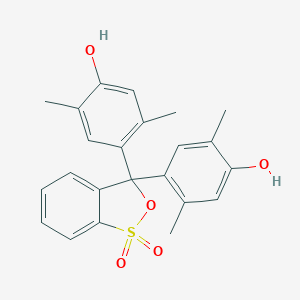![molecular formula C15H28N2O3Si B090878 1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one CAS No. 17690-26-5](/img/structure/B90878.png)
1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one can have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one in lab experiments is its potential as a new drug candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one. One direction is to further study its potential as a new drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, future research could focus on developing new synthesis methods that could improve its solubility and make it easier to work with in lab experiments.
In conclusion, 1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one involves several steps. The first step is the reaction of 2-oxoazepan-1-yltrimethylsilane with ethyl bromoacetate in the presence of a base such as sodium hydride. This reaction results in the formation of ethyl 2-(2-oxoazepan-1-yl)acetate. The second step involves the reaction of this intermediate with sodium ethoxide to form 1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one.
Applications De Recherche Scientifique
1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases.
Propriétés
Numéro CAS |
17690-26-5 |
|---|---|
Nom du produit |
1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one |
Formule moléculaire |
C15H28N2O3Si |
Poids moléculaire |
312.48 g/mol |
Nom IUPAC |
1-[ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one |
InChI |
InChI=1S/C15H28N2O3Si/c1-3-20-21(2,16-12-8-4-6-10-14(16)18)17-13-9-5-7-11-15(17)19/h3-13H2,1-2H3 |
Clé InChI |
HBHSKNVQOMXPPS-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(N1CCCCCC1=O)N2CCCCCC2=O |
SMILES canonique |
CCO[Si](C)(N1CCCCCC1=O)N2CCCCCC2=O |
Autres numéros CAS |
17690-26-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



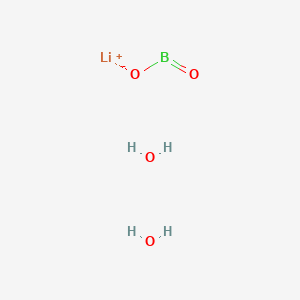

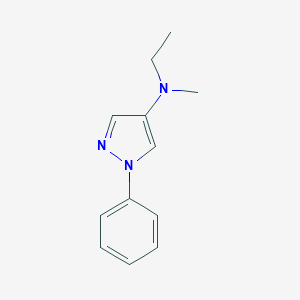
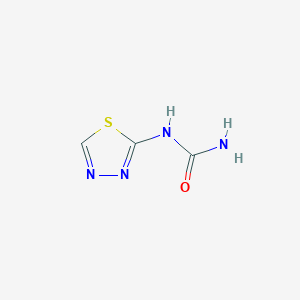
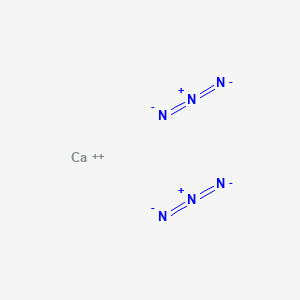
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)
